N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the chlorine and propoxy groups, resulting in different biological activities.
2-Aminobenzothiazole: A simpler derivative with a wide range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole-2-carboxamide:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19ClN2O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-12-28-17-7-5-6-15(13-17)22(27)25-19-11-10-16(24)14-18(19)23-26-20-8-3-4-9-21(20)29-23/h3-11,13-14H,2,12H2,1H3,(H,25,27) |
InChI Key |
VZFRKQGWMLTMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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